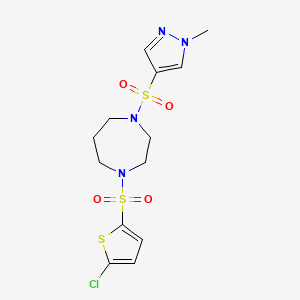
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BAY 60-6583, is a selective agonist of the adenosine A2B receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
One area of application for derivatives of the purine-2,6-dione structure includes their potential as analgesic and anti-inflammatory agents. Research demonstrates that derivatives of purine-2,6-dione, particularly those with specific substituents, exhibit significant analgesic activity. Such compounds were found to be more active than reference drugs in in vivo models, suggesting their utility as novel analgesic and anti-inflammatory agents M. Zygmunt, G. Chłoń-Rzepa, J. Sapa, M. Pawłowski, 2015.
Psychotropic Potential
Another significant application is in the development of psychotropic drugs. Certain derivatives of purine-2,6-dione have been evaluated for their affinity towards serotonin receptors, demonstrating potential as ligands with psychotropic activity. These compounds, particularly those with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles, have shown promise in exhibiting antidepressant-like and anxiolytic-like activities in preclinical models G. Chłoń-Rzepa, P. Żmudzki, G. Satała, B. Duszyńska, A. Partyka, D. Wróbel, M. Jastrzębska-Więsek, A. Wesołowska, A. Bojarski, M. Pawłowski, P. Zajdel, 2013.
Electronic Applications
On the materials science front, derivatives with the purine-2,6-dione structure have been explored for their electronic properties. Specifically, conjugated polyelectrolytes based on the diketopyrrolopyrrole (DPP) backbone, which shares structural similarities with purine derivatives, have been synthesized for use as electron transport layers in polymer solar cells. These materials have demonstrated high conductivity and electron mobility, highlighting their potential in improving the efficiency of solar energy conversion devices Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015.
特性
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-4-24-9-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-6-11(2)10-20/h11H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFILXMTSNTHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

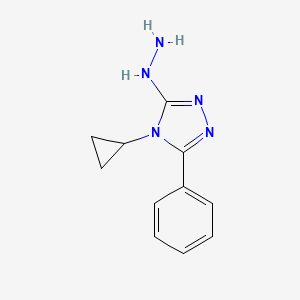
![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)
![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)
![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)

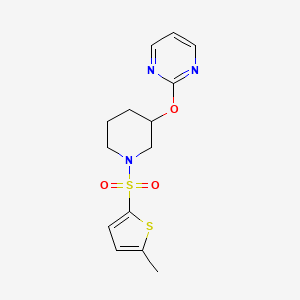
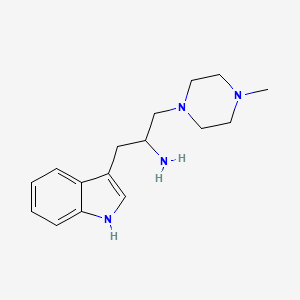
![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)
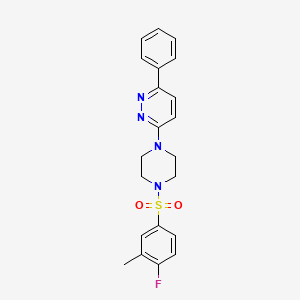
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)
![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)
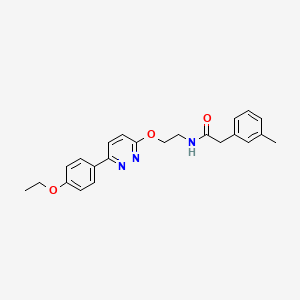
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
